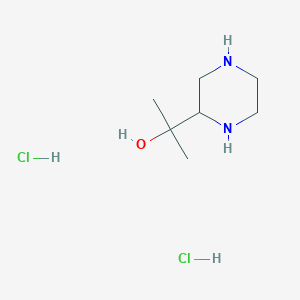
2-(piperazin-2-yl)propan-2-ol 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(piperazin-2-yl)propan-2-ol 2HCl” is a chemical compound with the CAS Number: 1319591-13-3 . It has a molecular weight of 217.14 and its IUPAC name is (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 217.14 and is typically stored at temperatures between 2-8°C .作用機序
2-(piperazin-2-yl)propan-2-ol 2HCl acts as a buffering agent by accepting or donating protons to maintain a stable pH in solutions. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. This compound also has a low UV absorbance, which makes it suitable for use in spectrophotometry experiments.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to the skin and eyes. However, it is important to handle this compound with care and follow proper safety procedures when working with this chemical.
実験室実験の利点と制限
One of the main advantages of 2-(piperazin-2-yl)propan-2-ol 2HCl is its ability to maintain a stable pH in solutions. It is also highly soluble in water and has a low UV absorbance, which makes it suitable for use in spectrophotometry experiments. However, this compound has some limitations in certain experiments. It may interfere with some enzyme assays and is not suitable for use in experiments that require a pH below 6.1 or above 7.5.
将来の方向性
There are several future directions for research involving 2-(piperazin-2-yl)propan-2-ol 2HCl. One area of interest is the development of new this compound derivatives with enhanced buffering properties. Another area of research is the use of this compound in the synthesis of new materials and nanoparticles. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of 2-(piperazin-2-yl)propan-2-ol 2HCl involves the reaction of 2-aminoethanol with piperazine in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to form this compound 2HCl. This synthesis method yields a highly pure and stable product that is suitable for use in scientific research.
科学的研究の応用
2-(piperazin-2-yl)propan-2-ol 2HCl is commonly used as a buffering agent in a variety of scientific research applications. It is often used in protein purification, enzyme assays, and electrophoresis experiments. This compound is also used in cell culture media to maintain a stable pH and prevent cell damage. Additionally, this compound is used in the synthesis of nanoparticles and other materials.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . This means it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280 and P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection and, if in eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
2-piperazin-2-ylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHFQRHNUAMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCCN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

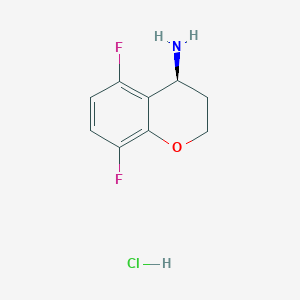

![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)
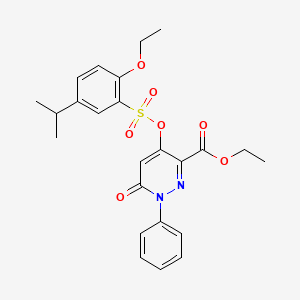

![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)


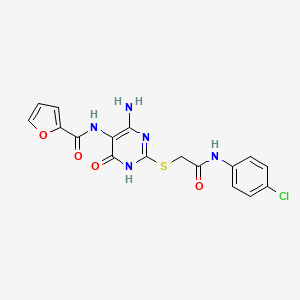
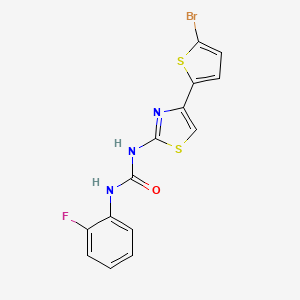
![3,6-dichloro-N-[4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2787253.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]ethanone;hydrochloride](/img/structure/B2787256.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2787257.png)